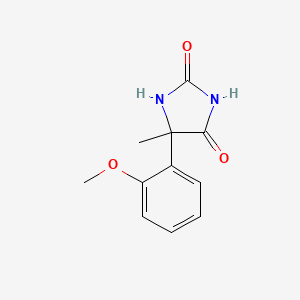
1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione” is a complex organic compound. It contains an allyl group (a carbon-carbon double bond), a cyclopropyl group (a three-carbon ring), and a 1,4-dihydropyrazine-2,3-dione group (a six-membered ring with two nitrogen atoms and two carbonyl groups) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring and the addition of the allyl and cyclopropyl groups. The 1,4-dihydropyrazine ring could potentially be synthesized using multi-component one-pot and green synthetic methodologies .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclopropyl group would introduce strain into the molecule due to its small ring size. The 1,4-dihydropyrazine-2,3-dione group would have resonance structures due to the presence of the carbonyl groups and the nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The allyl group could potentially undergo reactions typical of alkenes, such as addition reactions. The carbonyl groups in the 1,4-dihydropyrazine-2,3-dione ring could potentially undergo reactions such as nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the allyl and cyclopropyl groups, the strain in the cyclopropyl ring, and the electronic properties of the 1,4-dihydropyrazine-2,3-dione ring .
科学的研究の応用
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its dihydropyrazine core can undergo various reactions, including cycloadditions and substitutions, to create a wide array of derivatives. These derivatives can be further functionalized to produce complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, the dihydropyrazine ring of 1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione is a scaffold that can be exploited to design novel drugs. It can be used to synthesize compounds with potential biological activities, such as enzyme inhibitors or receptor modulators .
Agriculture
The compound’s derivatives could be explored for their agrochemical properties. For instance, they might act as precursors for the synthesis of pesticides or herbicides. The cyclopropyl group, in particular, could impart unique biological activities against plant pests or diseases .
Material Science
In material science, this compound could be used to develop new functional materials. Its ability to form stable heterocyclic structures can be beneficial in creating polymers or coatings with specific properties, such as thermal stability or electrical conductivity .
Environmental Science
The compound’s derivatives may have applications in environmental science, such as in the synthesis of chemicals that can help in the degradation of pollutants or in the development of green chemistry processes .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions, especially those involving dihydropyrazine-related enzymes. It could also serve as a probe to understand the biochemical pathways in which similar structures are involved .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-cyclopropyl-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-11-6-7-12(8-3-4-8)10(14)9(11)13/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIAMSSGGNNNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2895492.png)
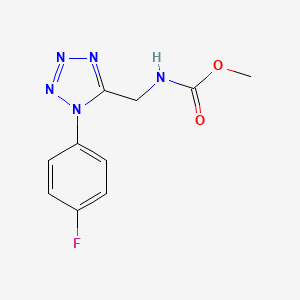
![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)
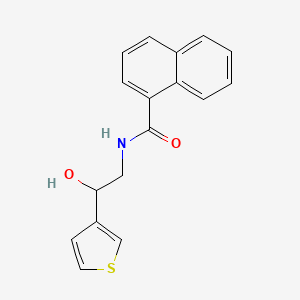
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)
![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)
![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)
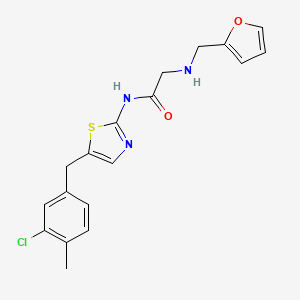
![N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2895505.png)
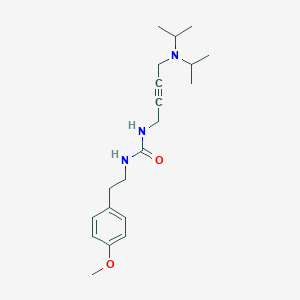
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2895510.png)
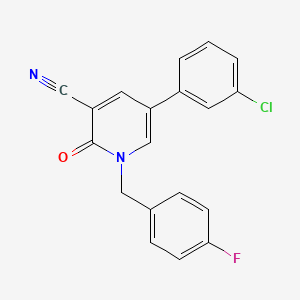
![N-[(1S)-1-(4-Methylsulfanylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895512.png)
